molecular formula C4H8N4O B2626879 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol CAS No. 1247367-15-2

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol

Cat. No. B2626879
M. Wt: 128.135
InChI Key: HWXHEPGKUPBLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is an organic compound . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular formula of “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is C5H10N4O . The average mass is 142.159 Da and the monoisotopic mass is 142.085464 Da .


Chemical Reactions Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . Further studies are needed to understand the chemical reactions involving “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol”.


Physical And Chemical Properties Analysis

The compound is expected to have a high solubility in water . The melting point is reported to be 220 °C (decomp) .

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis of Triazole Derivatives : Research by Nikpour and Motamedi (2015) demonstrated the synthesis of various triazole derivatives, including unexpected products from reactions with methyl iodide and sodium methylate.
  • Characterization of Triazole Compounds : Nadeem et al. (2017) conducted a study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a compound closely related to 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol, focusing on its crystal structure, spectroscopic, electronic, and nonlinear optical properties.

2. Antimicrobial and Anticholinesterase Activities

  • Antimicrobial Properties : Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives with significant antimicrobial activities against various bacterial and fungal strains.
  • Cholinesterase Inhibition : A study by Mohsen (2012) identified certain triazole derivatives as potential anticholinesterase agents, indicating their usefulness in conditions related to cholinesterase activity.

3. Photophysical and Electronic Properties

  • Nonlinear Optical Properties : Nadeem et al. (2017) also explored the nonlinear optical properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, finding it to exhibit significantly higher hyperpolarizability compared to urea.

4. Antitubercular, Antiviral, and Anticancer Activities

  • Broad Spectrum Activities : Research by Kumar and Rao (2008) developed compounds based on the triazole framework that exhibited promising antitubercular, antiviral, and anticancer activities.

Safety And Hazards

While specific safety and hazard information for “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is not available, similar compounds are known to be irritants . Proper handling and storage under inert gas at 2–8 °C is recommended .

Future Directions

The synthesis and study of “1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” and its derivatives could be a promising area of research due to their potential pharmacological activities . Further studies are needed to fully understand their properties and potential applications.

properties

IUPAC Name

1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXHEPGKUPBLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol

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